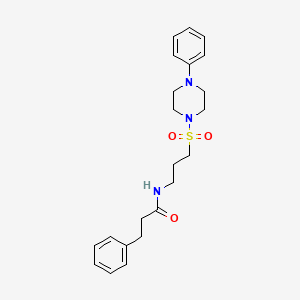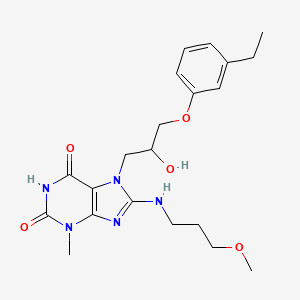
(2-Chloroethyl)(cyano)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloroethyl)(cyano)ethylamine” is a chemical compound with the molecular formula C5H9ClN2. It has a molecular weight of 132.59 .
Synthesis Analysis
The synthesis of cyanoacetamides, which “(2-Chloroethyl)(cyano)ethylamine” is a part of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Amines, such as “(2-Chloroethyl)(cyano)ethylamine”, can undergo a variety of reactions. These include reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Relevant Papers There are several relevant papers on “(2-Chloroethyl)(cyano)ethylamine”. For instance, one paper discusses the HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process . Another paper discusses the Alleviation of Tris(2-chloroethyl) Phosphate Toxicity on the Marine Rotifer Brachionus plicatilis by Polystyrene Microplastics .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bimetallic Cyano-Bridged Coordination Polymers
“(2-Chloroethyl)(cyano)ethylamine” can be used in the synthesis of bimetallic cyano-bridged coordination polymers . These polymers have potential usage in microelectronics, non-linear optics, porous materials and other applications . The cyano ligand plays an important role in the design of low dimensional magnetic coordination polymers because it is a good super exchange pathway between the paramagnetic metal ions .
Decontamination of Chemical Warfare Agents
“(2-Chloroethyl)(cyano)ethylamine” can be used in the decontamination of chemical warfare agents . In one study, the decomposition of 2-chloroethyl ethylsulfide (CEES), a simulant for the chemical warfare agent mustard, was monitored using 13C NMR . The NMR spectra reveal reaction products as expected from the hydrolysis of CEES .
Testing of Dichlorodiethyl Sulfide
“(2-Chloroethyl)(cyano)ethylamine” can be used as a simulant for dichlorodiethyl sulfide . As the testing of dichlorodiethyl sulfide at laboratory levels is dangerous, experimental studies are usually performed with less toxic chemicals .
Wirkmechanismus
Target of Action
(2-Chloroethyl)(cyano)ethylamine, also known as Mechlorethamine, is primarily targeted towards DNA . It is an alkylating agent that forms covalent bonds with DNA, thereby preventing DNA replication and transcription .
Mode of Action
Mechlorethamine works by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .
Biochemical Pathways
The primary biochemical pathway affected by Mechlorethamine is DNA replication and transcription . By forming covalent bonds with DNA, it prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and transcription . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
As an alkylating agent, it is known to be rapidly absorbed and distributed throughout the body . It is also known to be metabolized and excreted quickly .
Result of Action
The primary result of Mechlorethamine’s action is the prevention of cell division , particularly in rapidly dividing cells such as cancer cells . This leads to cell death and a reduction in the size of tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Chloroethyl)(cyano)ethylamine. For example, it is recommended to avoid release to the environment . Also, personal protective equipment is required when handling this compound due to its cytotoxic nature .
Eigenschaften
IUPAC Name |
2-chloroethyl(ethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2/c1-2-8(5-7)4-3-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIWTYLLDUEXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2850264.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2850269.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2850275.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2850278.png)
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2850279.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2850280.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2850284.png)
![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)